2,6-Dimethyl-4-phenylpyridine-3-carbaldehyde
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Overview
Description
2,6-Dimethyl-4-phenylpyridine-3-carbaldehyde is an organic compound belonging to the pyridine family It is characterized by a pyridine ring substituted with two methyl groups at positions 2 and 6, a phenyl group at position 4, and an aldehyde group at position 3
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-Dimethyl-4-phenylpyridine-3-carbaldehyde can be achieved through several methods. One common approach involves the Hantzsch reaction, which is a multi-component reaction involving the condensation of benzaldehyde, ethyl acetoacetate, and ammonium acetate in the presence of a catalyst such as magnesium ferrite nanoparticles (MgFe2O4 MNPs) . This method is advantageous due to its operational simplicity, short reaction time, and the use of a recyclable heterogeneous catalyst.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. The choice of solvents, catalysts, and purification methods are critical factors in scaling up the production process.
Chemical Reactions Analysis
Types of Reactions
2,6-Dimethyl-4-phenylpyridine-3-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The pyridine ring can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Reagents such as halogens, alkyl halides, and nucleophiles can be used under appropriate conditions.
Major Products Formed
Oxidation: 2,6-Dimethyl-4-phenylpyridine-3-carboxylic acid.
Reduction: 2,6-Dimethyl-4-phenylpyridine-3-methanol.
Substitution: Various substituted pyridine derivatives depending on the reagents used.
Scientific Research Applications
2,6-Dimethyl-4-phenylpyridine-3-carbaldehyde has diverse applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and heterocycles.
Biology: The compound can be used in the study of enzyme interactions and as a probe in biochemical assays.
Industry: It can be used in the production of agrochemicals, dyes, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 2,6-Dimethyl-4-phenylpyridine-3-carbaldehyde involves its interaction with various molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially inhibiting their activity. The pyridine ring can participate in π-π interactions and hydrogen bonding, influencing the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
6-(4-Fluorophenyl)pyridine-2-carbaldehyde: Similar structure with a fluorine substituent on the phenyl ring.
1H-Indole-3-carbaldehyde: Another aromatic aldehyde with a different heterocyclic core.
Uniqueness
2,6-Dimethyl-4-phenylpyridine-3-carbaldehyde is unique due to its specific substitution pattern on the pyridine ring, which imparts distinct chemical reactivity and biological activity. The presence of both electron-donating methyl groups and an electron-withdrawing aldehyde group creates a unique electronic environment, influencing its behavior in chemical reactions and interactions with biological targets.
Properties
Molecular Formula |
C14H13NO |
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Molecular Weight |
211.26 g/mol |
IUPAC Name |
2,6-dimethyl-4-phenylpyridine-3-carbaldehyde |
InChI |
InChI=1S/C14H13NO/c1-10-8-13(12-6-4-3-5-7-12)14(9-16)11(2)15-10/h3-9H,1-2H3 |
InChI Key |
DUJVULFRBNFHPR-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C(=N1)C)C=O)C2=CC=CC=C2 |
Origin of Product |
United States |
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